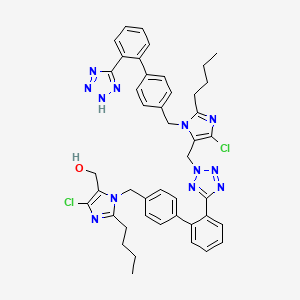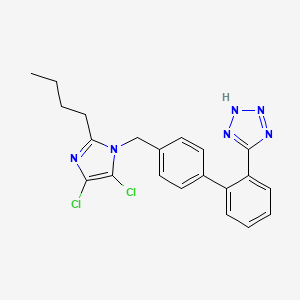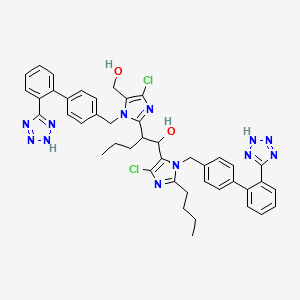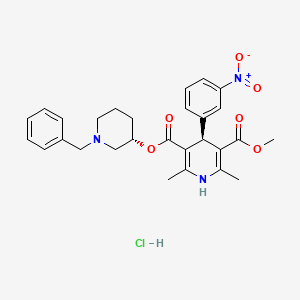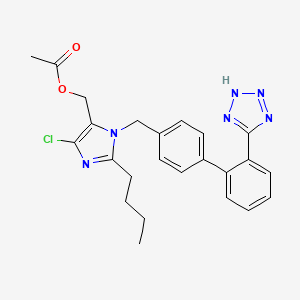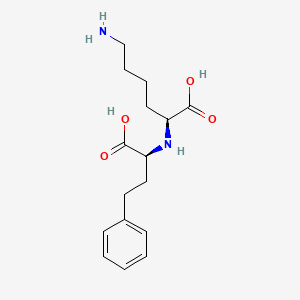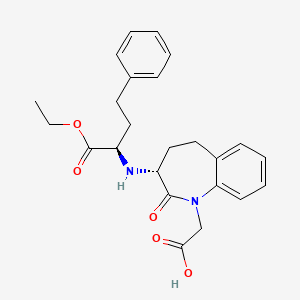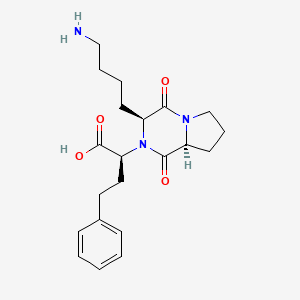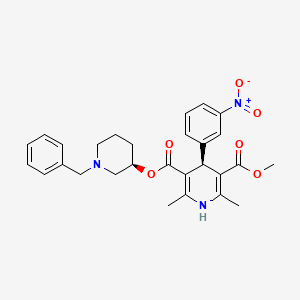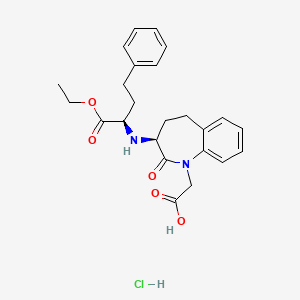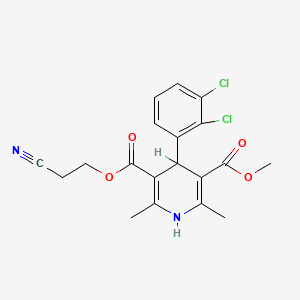
2-Céto Crizotinib
Vue d'ensemble
Description
2-Keto Crizotinib is a derivative of Crizotinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). Crizotinib targets anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1, and Recepteur d’Origine Nantais (RON) kinases
Applications De Recherche Scientifique
2-Keto Crizotinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new drugs and chemical products.
Mécanisme D'action
Target of Action
2-Keto Crizotinib primarily targets the anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-MET), ROS1 (c-ros), and Recepteur d’Origine Nantais (RON) . These targets play a crucial role in cell proliferation and survival .
Mode of Action
2-Keto Crizotinib interacts with its targets by inhibiting their kinase activity . This inhibition prevents the activation of ALK, HGFR, ROS1, and RON, which in turn inhibits apoptosis and promotes cell proliferation .
Biochemical Pathways
The biochemical pathways affected by 2-Keto Crizotinib are primarily those involving the ALK, HGFR, ROS1, and RON . The inhibition of these targets disrupts the downstream signaling pathways, leading to a decrease in cell proliferation and survival .
Pharmacokinetics
The pharmacokinetics of 2-Keto Crizotinib involve its absorption, distribution, metabolism, and excretion (ADME). Crizotinib is orally bioavailable, with a median time to maximal plasma concentration of approximately 4 hours and a mean apparent terminal half-life of 42 hours in patients with cancer after a single 250-mg oral dose .
Result of Action
The molecular and cellular effects of 2-Keto Crizotinib’s action include the inhibition of cell proliferation and promotion of apoptosis . This results in a decrease in the number of cancer cells and potentially a reduction in tumor size .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Keto Crizotinib. For example, the presence of other medications can affect the metabolism and excretion of 2-Keto Crizotinib, potentially altering its efficacy . Additionally, factors such as pH and temperature can affect the stability of 2-Keto Crizotinib .
Analyse Biochimique
Biochemical Properties
2-Keto Crizotinib, like its parent compound Crizotinib, is expected to interact with various enzymes, proteins, and other biomolecules. Crizotinib inhibits the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase, which is involved in the oncogenesis of a number of other histological forms of malignant neoplasms . It is also known to act as an ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) inhibitor .
Cellular Effects
The cellular effects of 2-Keto Crizotinib are not fully understood yet. Crizotinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Crizotinib has been shown to inhibit the kinase activity of TGF receptor I through a competitive inhibition mode . It is also known to inhibit various kinases such as c-Met, native/T315I Bcr/Abl, and JAK2 .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Keto Crizotinib in laboratory settings are not well-studied. Studies on Crizotinib have shown that it has significant effects over time. For instance, alectinib, another ALK inhibitor, showed a significant advantage over Crizotinib and had the longest overall survival among all ALK-inhibitors .
Dosage Effects in Animal Models
Studies have shown that ®-Crizotinib, a frontline therapy for lung cancer, predisposes to and exacerbates pulmonary arterial hypertension in animal models .
Metabolic Pathways
The metabolic pathways involving 2-Keto Crizotinib are not well-studied. Crizotinib is known to be involved in various metabolic pathways. It is metabolized in the liver by CYP3A4/5 .
Transport and Distribution
Crizotinib is known to be transported and distributed within cells and tissues .
Subcellular Localization
Studies have shown that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion oncoproteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Crizotinib and its derivatives, including 2-Keto Crizotinib, typically involves multiple steps. One common method involves the reaction of a compound of Formula II with another compound under specific conditions to yield Crizotinib or its derivatives . The process may include steps such as boric acid condensation and flow chemical reactions to achieve high yield and purity .
Industrial Production Methods
Industrial production of Crizotinib and its derivatives focuses on optimizing yield, reducing costs, and ensuring environmental safety. Methods such as flow chemical reactions are employed to enhance automation, reduce energy consumption, and minimize waste . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Keto Crizotinib can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crizotinib: The parent compound, widely used in cancer therapy.
Alectinib: A second-generation ALK inhibitor with improved efficacy and safety profiles.
Brigatinib: Another ALK inhibitor with activity against crizotinib-resistant mutations.
Lorlatinib: A third-generation ALK inhibitor that can overcome resistance to earlier inhibitors.
Uniqueness
2-Keto Crizotinib’s uniqueness lies in its modified structure, which may offer distinct pharmacological properties compared to its parent compound and other similar inhibitors. This modification could potentially enhance its efficacy, reduce side effects, or provide activity against resistant cancer cell lines .
Propriétés
IUPAC Name |
4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFBZLBBBMWAI-YNODCEANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


